![molecular formula C24H21ClN4O2S2 B2782756 N-(3-chloro-4-methylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923681-09-8](/img/structure/B2782756.png)
N-(3-chloro-4-methylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O2S2 and its molecular weight is 497.03. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Activity
N-(3-chloro-4-methylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide and its derivatives are explored for their potential in various scientific and pharmacological fields. A study by Evren et al. (2019) focused on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, including compounds related to the specified chemical structure. These derivatives showed significant selective cytotoxicity against A549 human lung adenocarcinoma cells, highlighting their potential as therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Enzyme Inhibition
Research into enzyme inhibition is another critical application of such chemical compounds. Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, evaluating their inhibition potential against several enzymes. This research signifies the compound's versatility in influencing biological pathways, potentially leading to new treatments for diseases related to enzyme malfunction or overexpression (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Herbicide Activity
The structure closely resembles that of chloroacetamide herbicides, which have been extensively studied for their agricultural applications. For instance, research on the comparative metabolism of chloroacetamide herbicides highlights the environmental and toxicological aspects of these chemicals, underscoring the importance of understanding their behavior in both human and environmental contexts (Coleman, Linderman, Hodgson, & Rose, 2000).
Antitumor Activities
Further exploration into the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which share a structural resemblance with the specified compound, suggests a potential route for the development of new anticancer drugs. These compounds exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, presenting a promising avenue for future cancer therapy research (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S2/c1-14-7-8-17(12-19(14)25)27-21(30)13-32-22-10-9-20(28-29-22)23-15(2)26-24(33-23)16-5-4-6-18(11-16)31-3/h4-12H,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQBFSFRENHCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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